Cyanoacetic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-cyanoacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3NO2/c4-2-1-3(5)6/h1H2,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLIREBYILWEBDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3NO2 | |
| Record name | CYANOACETIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8476 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0027149 | |
| Record name | Cyanoacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0027149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
85.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Cyanoacetic acid is a yellow-brown liquid with an unpleasant odor. Sinks and mixes with water. (USCG, 1999), White hygroscopic solid; [Hawley] White crystalline solid; [MSDSonline] | |
| Record name | CYANOACETIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8476 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Cyanoacetic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4559 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
108 °C at 15 mm Hg | |
| Record name | CYANOACETIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/272 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Sol in water, alcohol, ether; slightly sol in benzene, chloroform, Slightly sol in acetic acid | |
| Record name | CYANOACETIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/272 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
greater than 1.1 at 68 °F (USCG, 1999) | |
| Record name | CYANOACETIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8476 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Vapor Pressure |
0.03 [mmHg] | |
| Record name | Cyanoacetic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4559 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
Hygroscopic crystals | |
CAS No. |
372-09-8 | |
| Record name | CYANOACETIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8476 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Cyanoacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=372-09-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyanoacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000372098 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CYANOACETIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5571 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetic acid, 2-cyano- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyanoacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0027149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyanoacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.131 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYANOACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QZT550H2Y9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CYANOACETIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/272 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
151 °F (USCG, 1999), 66 °C | |
| Record name | CYANOACETIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8476 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CYANOACETIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/272 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthetic Methodologies for Cyanoacetic Acid and Its Analogues
Conventional Synthetic Routes
Conventional methods for preparing cyanoacetic acid typically involve the reaction of halogenated acetates with cyanide salts.
A common conventional synthesis route involves the treatment of chloroacetate (B1199739) salts with sodium cyanide, followed by acidification. wikipedia.orggoogle.compatsnap.com This process typically starts with chloroacetic acid, which is neutralized with a base like sodium carbonate or sodium hydroxide (B78521) to form the sodium chloroacetate salt. google.compatsnap.comorgsyn.org
The sodium chloroacetate then undergoes a cyanidation reaction with sodium cyanide, yielding sodium cyanoacetate (B8463686) and sodium chloride. google.compatsnap.com
ClCH₂COOH + NaOH → ClCH₂COONa + H₂O patsnap.com ClCH₂COONa + NaCN → CNCH₂COONa + NaCl patsnap.com
Finally, the sodium cyanoacetate is acidified, typically with hydrochloric acid, to liberate this compound and form more sodium chloride. google.compatsnap.comorgsyn.org
CNCH₂COONa + HCl → CNCH₂COOH + NaCl patsnap.com
This method results in an aqueous solution containing this compound and sodium chloride. google.compatsnap.com Purification steps, such as pressure-reduced dehydration and crystallization or continuous chromatographic separation, are then employed to obtain the solid this compound and separate it from the sodium chloride byproduct. google.comgoogle.com
The traditional industrial production technique for this compound utilizes chloroacetic acid, sodium carbonate, and sodium cyanide as raw materials, proceeding through neutralization, cyaniding, and acidification steps. google.compatsnap.com This conventional method, while established, is described as dangerous and environmentally unfriendly due to the use of highly toxic sodium cyanide and corrosive hydrochloric acid. acs.orggoogle.com The product obtained by this traditional method may have relatively high water and salt content, impacting its purity. patsnap.com
Alternative industrial approaches have been explored to address the drawbacks of the traditional method. One patented method involves the reaction of formic acid and acetonitrile (B52724) using an organo-metallic nickel catalyst under a carbon dioxide atmosphere. google.com This method aims to provide a more environmentally protective process. google.com Another approach involves the hydrolysis of a cyanoacetate in the presence of an acid catalyst, which can significantly lower the content of malonic acid byproduct and potentially eliminate the need for purification for certain applications. justia.com
Halogenoacetate Cyanidation and Acidification
Electrochemical Synthesis Strategies
Electrochemical synthesis offers alternative pathways to this compound, often seeking to avoid hazardous reagents used in conventional methods. acs.org
One electrochemical route involves the cathodic reduction of carbon dioxide coupled with the anodic oxidation of acetonitrile. wikipedia.orglscollege.ac.inwikipedia.org This process can be viewed as a convergent paired electrosynthesis where two different substrates undergo either oxidation or reduction to yield intermediates that react to form a single product. researchgate.net In this approach, the cathodic reduction of tetraalkylammonium salts in acetonitrile can lead to the formation of the cyanomethyl anion (⁻CH₂CN). entrepreneurindia.coresearchgate.net This anion then reacts with carbon dioxide to form this compound. entrepreneurindia.coresearchgate.net
Another electrochemical method focuses on the electrocarboxylation of chloroacetonitrile (B46850) in the presence of carbon dioxide. researchgate.netelectrochem.orgacs.org This involves the electrochemical reduction of chloroacetonitrile, which in the presence of CO₂, leads to the formation of this compound. researchgate.netelectrochem.org
Electrochemical carboxylation of chloroacetonitrile can be achieved through either direct electroreduction or mediated reduction. researchgate.net In direct electron transfer, the substrate molecule transfers electrons directly at the electrode surface. acs.orgnih.gov Mediated electron transfer, in contrast, utilizes a redox mediator that shuttles electrons between the electrode surface and the substrate, potentially improving reaction efficiency and selectivity by avoiding direct heterogeneous electron transfer limitations and unwanted side reactions. acs.org Both direct and mediated reduction approaches have been investigated for the electrocarboxylation of chloroacetonitrile to this compound. researchgate.net
The choice of cathode material and the electrochemical cell configuration significantly influence the efficiency and yield of electrochemical this compound synthesis. Studies on the electrocarboxylation of chloroacetonitrile have examined the effects of different cathode materials, including mercury (Hg) and graphite (B72142) (C or glassy carbon). researchgate.netelectrochem.org In one study, electrolyses performed in a divided cell in dimethylformamide (DMF) resulted in moderate yields (25-45%) regardless of the electrode material. researchgate.net However, in acetonitrile (MeCN), higher yields (around 60%) were obtained under similar conditions in a divided cell. researchgate.net
The cell configuration, specifically whether it is divided or undivided, also plays a crucial role. In a divided cell, the anode and cathode compartments are separated by a membrane or glass frit, which can prevent products and reactants from mixing and undergoing undesired side reactions. wikipedia.orgbeilstein-journals.org For instance, a two-compartment cell divided by a medium porosity glass frit has been used for the paired electrosynthesis of this compound from the cathodic reduction of CO₂ and anodic oxidation of acetonitrile. acs.orgbeilstein-journals.org Divided cells can be beneficial in minimizing side reactions, such as the re-oxidation of cathodically formed products. beilstein-journals.org
However, undivided cells, particularly those equipped with sacrificial anodes like aluminum, have shown promising results for the electrocarboxylation of chloroacetonitrile. researchgate.netelectrochem.orgacs.org In undivided cells with aluminum sacrificial anodes, significantly higher acid yields were obtained in both DMF (73%) and MeCN (93%). researchgate.net Sacrificial anodes can improve efficiency by forming complex salts with the carboxylate anion, which can inhibit side reactions. acs.org While divided cells can help minimize the effect of halide release in the electrocarboxylation of organic halides, the use of a sacrificial anode in a divided cell still appeared to give higher current efficiencies in some cases. beilstein-journals.org The choice between divided and undivided cells, as well as the selection of cathode and anode materials, depends on the specific electrochemical reaction and desired outcomes, balancing factors like yield, selectivity, and energy efficiency. wikipedia.orgacs.org
Green Chemistry Perspectives in Electrochemical Synthesis
Electrochemical synthesis offers a promising avenue for producing this compound with reduced environmental impact compared to conventional methods, which often involve the reaction of chloroacetic acid and alkaline cyanides. beilstein-journals.orgacs.org Electrocarboxylation, the electrochemical fixation of carbon dioxide into organic molecules, is a key approach in this context. beilstein-journals.orgbeilstein-journals.org
One method involves the electrocarboxylation of chloroacetonitrile. This process can be conducted in undivided cells utilizing sacrificial anodes, such as aluminum, with graphite cathodes. acs.org Good yields of this compound have been reported using this direct process in microscale batch reactors. acs.org Achieving high selectivity in the target product is a crucial aspect of sustainable organic electrochemical synthesis. acs.org
Another electrochemical approach explores the incorporation of CO₂ into acetonitrile itself. beilstein-journals.orgbeilstein-journals.org This reaction has been successfully demonstrated in a two-compartment cell separated by a medium porosity glass frit. beilstein-journals.orgbeilstein-journals.org This represents a convergent paired electrosynthesis, where intermediates formed at both the cathode and anode react to produce a single product. beilstein-journals.orgresearchgate.net In this specific case, this compound is formed by the cathodic reduction of CO₂ and the anodic oxidation of a tetraalkylammonium salt anion, conducted in acetonitrile using a divided cell. researchgate.net While this method offers an interesting alternative, challenges remain, such as potentially low current yields and similar oxidation potentials between the electrolyte anion and the product. beilstein-journals.org
Electrosynthesis in general minimizes the need for complex homogeneous organometallic catalysts as the electron transfer occurs at the electrode surface. beilstein-journals.orgbeilstein-journals.org Furthermore, the increasing availability of renewable electricity makes organic electrosynthesis a promising technology for environmentally friendly chemical processes. beilstein-journals.orgbeilstein-journals.org
Emerging and Sustainable Synthesis Approaches
Innovations in the synthesis of this compound and its derivatives are increasingly focusing on sustainable and efficient methods, including one-pot reactions and catalytic processes. marketresearchintellect.com
Catalytic methods are being explored to improve the efficiency and reduce the environmental footprint of this compound production. While the search results did not provide detailed examples of catalytic methods specifically for the production of this compound itself from basic feedstocks within the scope of the provided outline sections, it is noted that catalysts are crucial in related reactions, such as the esterification of this compound. e3s-conferences.orge3s-conferences.orgresearchgate.net Heteropoly acids, for instance, are highlighted as catalysts with lower environmental pollution, possessing strong acidity and oxidation-reduction capabilities, stable structures, high activity, and being non-corrosive to equipment. e3s-conferences.orge3s-conferences.org Silicotungstic acid is an example of a heteropoly acid used in the esterification of this compound. e3s-conferences.orge3s-conferences.orgresearchgate.net
This compound itself has also been demonstrated to act as an inexpensive, efficient, and sustainable catalyst in water for the synthesis of bis(indolyl)methanes at room temperature, showcasing its potential role in green catalytic processes. derpharmachemica.comresearchgate.net
The utilization of readily available and less hazardous feedstocks is a key aspect of sustainable synthesis. A preparation method for this compound has been developed that uses formic acid and acetonitrile as raw materials. google.com This reaction is carried out under a carbon dioxide atmosphere and employs an organic metallic nickel catalyst. google.com
The reaction conditions for this method using formic acid and acetonitrile include a molar ratio of formic acid to acetonitrile typically between 1:2 and 1:5, preferably 1:3 to 1:4. google.com The catalyst loading is generally 0.5-4 wt% of the reaction system mass, with 0.7-3 wt% being preferred. google.com The reaction temperature can range from 40-150 °C, preferably 50-120 °C, and the reaction pressure is typically between 1-8 MPa, preferably 1-6 MPa. google.com The reaction time usually falls within 10-30 hours, with 12-24 hours being preferred. google.com This method is described as a novel, green, and environment-friendly production technology for this compound, offering an alternative to the conventional chloroacetic acid cyanidation process which involves toxic sodium cyanide and corrosive acids. google.com
Catalytic Methods for this compound Production
Synthesis of this compound Derivatives
This compound serves as a crucial building block for the synthesis of various derivatives, which find wide applications in different industries.
Ethyl cyanoacetate (NCCH₂COOCH₂CH₃) is a significant derivative of this compound, widely used as an intermediate in the synthesis of fine chemical products such as medicines and dyes. e3s-conferences.orgwikipedia.org It can be prepared by the esterification of this compound with ethanol (B145695). e3s-conferences.orge3s-conferences.orgresearchgate.netwikipedia.org
This esterification reaction is typically catalyzed by acids. wikipedia.orgpatsnap.com Strong mineral acids like concentrated sulfuric acid are effective catalysts. wikipedia.org Heteropoly acids, such as silicotungstic acid, are also used, sometimes in combination with other acids like p-toluenesulfonic acid, offering advantages in terms of environmental impact. e3s-conferences.orge3s-conferences.orgresearchgate.net The reaction involves adding this compound, absolute ethanol, and a catalyst to a reaction vessel and stirring while removing the water produced by the reaction, often by azeotropic distillation. e3s-conferences.orgprepchem.com
Factors influencing the esterification rate include the amount of catalyst, the molar ratio of this compound to absolute ethanol, reaction time, and reaction temperature. e3s-conferences.orge3s-conferences.org Studies have shown that the amount of catalyst is often the most influential factor. e3s-conferences.org Optimized conditions for the esterification using a mixed catalyst of silicotungstic acid and p-toluenesulfonic acid have been determined, involving specific molar ratios, reaction times, temperatures, and catalyst percentages to achieve high esterification rates. e3s-conferences.org
Data on optimized esterification conditions:
| Factor | Optimum Condition |
| Catalyst | Silicotungstic acid + p-toluenesulfonic acid |
| Molar Ratio (this compound : Ethanol) | 1:3.5 e3s-conferences.org |
| Reaction Time | 3.5 hours e3s-conferences.org |
| Reaction Temperature | 80 °C e3s-conferences.org |
| Catalyst Amount | 1.5% e3s-conferences.org |
The product, ethyl cyanoacetate, is typically analyzed and quantified using techniques such as gas chromatography. e3s-conferences.org
This compound hydrazide (NCCH₂CONHNH₂) is another important derivative of this compound, serving as a versatile intermediate for the synthesis of a wide variety of heterocyclic compounds. nih.govresearchgate.netresearchgate.net It is commonly prepared by the reaction of ethyl cyanoacetate with hydrazine (B178648) hydrate (B1144303). nih.govresearchgate.netresearchgate.net
The synthesis typically involves the addition of hydrazine hydrate to a solution of ethyl cyanoacetate, often in a solvent like methanol (B129727) or ethanol, under cooled conditions, such as in an ice bath. nih.govresearchgate.net The reaction is generally stirred for a period, and the resulting solid product, this compound hydrazide, is then filtered and purified, for instance, by recrystallization. researchgate.net
The reaction between ethyl cyanoacetate and hydrazine hydrate proceeds via a nucleophilic attack of the hydrazine nitrogen on the ester carbonyl group of ethyl cyanoacetate. This results in the formation of the hydrazide and the release of ethanol.
Data on a typical preparation:
| Reactant | Amount | Solvent | Temperature | Reaction Time |
| Ethyl cyanoacetate | 10 mmol | Ethanol | 0 °C | 1 hour |
| Hydrazine hydrate (99%) | 10 mmol | Ethanol | 0 °C | 1 hour |
Reported yields for the preparation of this compound hydrazide from ethyl cyanoacetate and hydrazine hydrate can be high, for example, around 89-90%. researchgate.net
Synthesis of Indole-Cyanoacetic Acid Derivatives
This compound is a valuable starting material for the synthesis of 3-cyanoacetyl indole (B1671886) derivatives. These compounds are easily obtained through the reaction of indoles with this compound and serve as versatile intermediates for constructing various molecules containing indole moieties rsc.org.
Several methods have been reported for the synthesis of 3-cyanoacetyl indoles:
Using Acetic Anhydride (B1165640): A procedure involves the reaction of indoles with this compound in the presence of acetic anhydride at elevated temperatures (60–70 °C) for a short reaction time (5 minutes), yielding 3-cyanoacetyl indole derivatives in high yields (90–98%). Another method uses refluxing acetic anhydride for 30 minutes rsc.org.
Using Propanoic Anhydride: A facile method for the synthesis of 3-cyanoacetyl indole derivatives involves the reaction of indoles with this compound and propanoic anhydride at 65–75 °C for 7 minutes, resulting in good yields (84–95%) niscpr.res.inrsc.org. This method is reported to involve the formation of a mixed anhydride intermediate from this compound and propionic anhydride, which then undergoes electrophilic substitution on the indole ring niscpr.res.in.
Using Methanesulfonyl Chloride and Potassium Cyanoacetate: An earlier procedure from 1980 describes the synthesis of 3-cyanoacetyl indole in 84% yield via the reaction of indole, methanesulfonyl chloride, and potassium cyanoacetate in acetonitrile at room temperature for 1 hour rsc.org.
From Chloroacetylindole: 3-cyanoacetyl indole can also be obtained from chloroacetylindole by treatment with potassium cyanide at 50 °C for 1 hour, although the yields were reported to be not optimal and the procedure time-consuming compared to other methods niscpr.res.inrsc.org.
3-Cyanoacetyl indole derivatives have been utilized as starting materials for the synthesis of various new compounds, such as (E)-2-((1H-indol-3-yl)methylene)-3-oxoindolylnitrile, 3-acetylcoumarinindoles, and 3-cyanoacetylindolyl chalcones niscpr.res.in. They are also used in the synthesis of nitrogen-containing heterocycles fused with an indole ring scirp.org. For example, 3-cyanoacetyl-2-methylindole has been used in coupling reactions with aromatic diazonium salts to yield arylhydrazones, which are intermediates for synthesizing pyrazole (B372694) derivatives scirp.org.
Merocyanine (B1260669) Dyes Derived from this compound
Merocyanine dyes are a class of polymethine dyes known for their intense color, large extinction coefficients, and solvatochromic properties wikipedia.org. This compound derivatives are employed as acceptor moieties in the synthesis of certain merocyanine dyes.
Merocyanine dyes containing a dihydropyridine (B1217469) fragment as a donor and this compound derivatives as an acceptor have been synthesized from salts of α(γ)-picolinium and this compound derivatives semanticscholar.orgresearchgate.net. These dyes can be prepared by two-component condensation of N-aryl-4-picolinium salts and this compound derivatives scispace.comresearchgate.net.
Another approach involves a three-component reaction of picolinium salts, CH-acids (including this compound derivatives), and triethyl orthoformate semanticscholar.org. The synthesis often involves heating the reactants in a solvent like DMF in the presence of a base such as triethylamine (B128534) semanticscholar.orgresearchgate.net.
Research on these merocyanine dyes includes studying their spectral characteristics, solvatochromism (the change in spectral properties with solvent polarity), and protonation behavior semanticscholar.orgresearchgate.net. For merocyanine dyes with a 1,2-dihydropyridine fragment, it has been observed that the long-wavelength maximum increases and the molar absorption coefficient decreases with variations in the acceptor group at the end of the polyene chain semanticscholar.org.
This compound has also been used as an active methylene (B1212753) compound in Knoevenagel condensation reactions for the synthesis of merocyanine dyes, such as certain benzimidazole–phenothiazine based organic dyes medcraveonline.com.
Carbazole-based Compounds Incorporating this compound
This compound is incorporated into the synthesis of various carbazole-based compounds, often contributing to their electronic and optical properties. Carbazole-based dyes containing this compound groups have been synthesized through reactions such as Knoevenagel condensation asianpubs.orgrsc.org.
A synthetic route involves using 9H-carbazole as a precursor. Alkylation of carbazole (B46965), followed by formylation, yields carbazole carbaldehydes. These carbaldehydes then undergo condensation reactions with this compound in the presence of a catalyst like ammonium (B1175870) acetate (B1210297) to form carbazole-based cyanoacrylic acid derivatives asianpubs.org. For instance, 9-butyl-9H-carbazole-3-carbaldehyde reacts with this compound to yield 3-(9-butyl-9H-carbazol-3-yl)-2-cyanoacrylic acid asianpubs.org.
Another method for synthesizing N-cyanoacetyl-carbazole involves treating carbazole with a mixed anhydride of acetic acid and this compound, generated in situ from this compound and acetic anhydride mdpi.com. This reaction is typically carried out at elevated temperatures mdpi.com.
Carbazole-based compounds containing both aldehyde and this compound groups have been synthesized using Sonogashira coupling and Knoevenagel reactions rsc.orgresearchgate.net. Examples include (E)-2-cyano-3-(9-ethyl-6-((9-ethyl-9H-carbazol-3-yl)ethynyl)-9H-carbazol-3-yl)acrylic acid and (E)-2-cyano-3-(6-((4-(diphenylamino)phenyl)ethynyl)-9-ethyl-9H-carbazol-3-yl)acrylic acid rsc.org.
These carbazole-based compounds incorporating this compound are being explored for their optical properties and potential applications, such as in organic light-emitting diodes (OLEDs) and photopolymerization rsc.orgatlantis-press.com. Density functional theory (DFT) calculations on some of these structures suggest they are coplanar-conjugated molecules with UV spectra showing characteristic absorption peaks related to π–π* and n–π* electron transitions rsc.org. The introduction of the this compound group can lead to a reduced HOMO-LUMO gap rsc.org.
Here is a summary of some synthesized carbazole-based compounds involving this compound:
| Compound Name | Precursor(s) | Reaction Type |
| 3-(9-butyl-9H-carbazol-3-yl)-2-cyanoacrylic acid (CA) | 9-butyl-9H-carbazole-3-carbaldehyde, this compound | Condensation (Knoevenagel) asianpubs.org |
| 3,6-(9-butyl-9H-carbazol-3-yl)-2,2'-cyanoacrylic acid (DA) | 9-butyl-9H-carbazole-3,6-dicarbaldehyde, this compound | Condensation (Knoevenagel) asianpubs.org |
| N-Cyanoacetyl-carbazole | Carbazole, this compound, Acetic anhydride | Acylation mdpi.com |
| (2E,2'E)-3,3'-(5,5'-(9-octyl-9H-carbazole-3,6-diyl)bis(thiophene-5,2-diyl))bis(2-cyanoacrylic acid) | 5,5'-(9-octyl-9H-carbazole-3,6-diyl)bis(thiophene-2-carbaldehyde), this compound | Knoevenagel reaction atlantis-press.com |
| (E)-2-cyano-3-(9-ethyl-6-((9-ethyl-9H-carbazol-3-yl)ethynyl)-9H-carbazol-3-yl)acrylic acid (CCN) | Carbazole-based aldehyde, this compound | Knoevenagel reaction rsc.org |
| (E)-2-cyano-3-(6-((4-(diphenylamino)phenyl)ethynyl)-9-ethyl-9H-carbazol-3-yl)acrylic acid (TCN) | Carbazole-based aldehyde, this compound | Knoevenagel reaction rsc.org |
Table 1: Examples of Carbazole-based Compounds Synthesized Using this compound.
Table 2: PubChem CIDs of Mentioned Compounds
| Compound Name | PubChem CID |
| This compound | 9740 nih.gov |
| Indole | 798 nih.gov |
| Merocyanine dye (general) | 23678802 nih.gov |
| Carbazole | 6854 nih.gov |
| Indole-3-acetic acid | 802 nih.gov |
| Brooker's merocyanine | 258436 fishersci.fi |
| 9H-Carbazole | 6854 uni.lu |
| 3-cyanoacetyl indole | 146370 rsc.org |
| 9-butyl-9H-carbazole | 13906423 asianpubs.org |
| 9-butyl-9H-carbazole-3-carbaldehyde | 13906424 asianpubs.org |
| 3-(9-butyl-9H-carbazol-3-yl)-2-cyanoacrylic acid | Not found in search results with a direct CID. |
| N-Cyanoacetyl-carbazole | Not found in search results with a direct CID. |
| (2E,2'E)-3,3'-(5,5'-(9-octyl-9H-carbazole-3,6-diyl)bis(thiophene-5,2-diyl))bis(2-cyanoacrylic acid) | Not found in search results with a direct CID. |
| (E)-2-cyano-3-(9-ethyl-6-((9-ethyl-9H-carbazol-3-yl)ethynyl)-9H-carbazol-3-yl)acrylic acid | Not found in search results with a direct CID. |
| (E)-2-cyano-3-(6-((4-(diphenylamino)phenyl)ethynyl)-9-ethyl-9H-carbazol-3-yl)acrylic acid | Not found in search results with a direct CID. |
This compound and its derivatives play a crucial role as key intermediates in the synthesis of a wide array of organic compounds, encompassing pharmaceuticals, dyes, and materials possessing notable optical and electronic properties. The subsequent sections detail specific synthetic approaches that utilize this compound in the preparation of indole derivatives, merocyanine dyes, and carbazole-based compounds.
Synthesis of Indole-Cyanoacetic Acid Derivatives
This compound serves as a valuable starting material for the synthesis of 3-cyanoacetyl indole derivatives. These compounds are readily accessible through the reaction of indoles with this compound and function as adaptable intermediates for constructing various molecules containing the indole scaffold rsc.org.
Multiple synthetic routes have been established for the preparation of 3-cyanoacetyl indoles:
Using Acetic Anhydride: One reported procedure involves the reaction of indoles with this compound in the presence of acetic anhydride at elevated temperatures (60–70 °C) for a brief duration (5 minutes), affording 3-cyanoacetyl indole derivatives in high yields (90–98%). An alternative method employs refluxing acetic anhydride for 30 minutes rsc.org.
Using Propanoic Anhydride: A facile and efficient method for synthesizing 3-cyanoacetyl indole derivatives entails the reaction of indoles with this compound and propanoic anhydride at 65–75 °C for 7 minutes, resulting in good yields (84–95%) niscpr.res.inrsc.org. This transformation is believed to proceed via the in situ formation of a mixed anhydride from this compound and propionic anhydride, which subsequently undergoes electrophilic substitution on the indole ring niscpr.res.in.
Using Methanesulfonyl Chloride and Potassium Cyanoacetate: An earlier method from 1980 describes the synthesis of 3-cyanoacetyl indole in 84% yield through the reaction of indole, methanesulfonyl chloride, and potassium cyanoacetate in acetonitrile at room temperature over 1 hour rsc.org.
From Chloroacetylindole: 3-cyanoacetyl indole can also be obtained by treating chloroacetylindole with potassium cyanide at 50 °C for 1 hour; however, this method was reported to provide lower yields and be more time-consuming compared to other approaches niscpr.res.inrsc.org.
3-Cyanoacetyl indole derivatives have been extensively utilized as precursors for the synthesis of various novel compounds, including (E)-2-((1H-indol-3-yl)methylene)-3-oxoindolylnitrile, 3-acetylcoumarinindoles, and 3-cyanoacetylindolyl chalcones niscpr.res.in. They are also employed in the synthesis of nitrogen-containing heterocycles fused with an indole ring scirp.org. For instance, 3-cyanoacetyl-2-methylindole has been used in coupling reactions with aromatic diazonium salts to generate arylhydrazones, which serve as intermediates for the synthesis of pyrazole derivatives scirp.org.
Merocyanine Dyes Derived from this compound
Merocyanine dyes constitute a class of polymethine dyes characterized by their intense coloration, high extinction coefficients, and solvatochromic behavior wikipedia.org. Derivatives of this compound are incorporated as acceptor units in the synthesis of certain merocyanine dyes.
Merocyanine dyes containing a dihydropyridine moiety as the electron donor and this compound derivatives as the electron acceptor have been synthesized from salts of α(γ)-picolinium and this compound derivatives semanticscholar.orgresearchgate.net. These dyes can be efficiently prepared by the two-component condensation of N-aryl-4-picolinium salts with this compound derivatives scispace.comresearchgate.net.
An alternative synthetic strategy involves a three-component reaction between picolinium salts, CH-acids (including this compound derivatives), and triethyl orthoformate semanticscholar.org. The synthesis is typically conducted by heating the reactants in a solvent such as DMF in the presence of a base like triethylamine semanticscholar.orgresearchgate.net.
Research efforts on these merocyanine dyes have focused on investigating their spectral characteristics, solvatochromism (the dependence of spectral properties on solvent polarity), and protonation behavior semanticscholar.orgresearchgate.net. For merocyanine dyes incorporating a 1,2-dihydropyridine fragment, studies have shown that variations in the acceptor group at the terminus of the polyene chain influence the long-wavelength absorption maximum and the molar absorption coefficient semanticscholar.org.
This compound has also been employed as an active methylene component in Knoevenagel condensation reactions for the synthesis of merocyanine dyes, including certain benzimidazole–phenothiazine based organic dyes medcraveonline.com.
Carbazole-based Compounds Incorporating this compound
This compound is integrated into the synthesis of various carbazole-based compounds, often contributing to their electronic and optical attributes. Carbazole-based dyes containing this compound groups have been synthesized through reactions such as Knoevenagel condensation asianpubs.orgrsc.org.
A representative synthetic pathway involves utilizing 9H-carbazole as the starting material. Alkylation of carbazole, followed by formylation, yields the corresponding carbazole carbaldehydes. These carbaldehydes then undergo condensation reactions with this compound in the presence of a catalyst, such as ammonium acetate, to furnish carbazole-based cyanoacrylic acid derivatives asianpubs.org. For instance, the reaction of 9-butyl-9H-carbazole-3-carbaldehyde with this compound produces 3-(9-butyl-9H-carbazol-3-yl)-2-cyanoacrylic acid asianpubs.org.
Another method for the synthesis of N-cyanoacetyl-carbazole involves treating carbazole with a mixed anhydride of acetic acid and this compound, which is generated in situ from this compound and acetic anhydride mdpi.com. This acylation reaction is typically performed at elevated temperatures mdpi.com.
Carbazole-based compounds possessing both aldehyde and this compound functionalities have been synthesized using a combination of Sonogashira coupling and Knoevenagel reactions rsc.orgresearchgate.net. Examples of such compounds include (E)-2-cyano-3-(9-ethyl-6-((9-ethyl-9H-carbazol-3-yl)ethynyl)-9H-carbazol-3-yl)acrylic acid and (E)-2-cyano-3-(6-((4-(diphenylamino)phenyl)ethynyl)-9-ethyl-9H-carbazol-3-yl)acrylic acid rsc.org.
These carbazole-based compounds incorporating this compound are being investigated for their optical properties and potential applications in areas such as organic light-emitting diodes (OLEDs) and photopolymerization rsc.orgatlantis-press.com. Density functional theory (DFT) calculations on some of these structures suggest they adopt coplanar-conjugated geometries with UV spectra exhibiting characteristic absorption peaks attributable to π–π* and n–π* electron transitions rsc.org. The incorporation of the this compound group can lead to a reduction in the HOMO-LUMO energy gap rsc.org.
Here is a summary of some synthesized carbazole-based compounds involving this compound:
| Compound Name | Precursor(s) | Reaction Type |
| 3-(9-butyl-9H-carbazol-3-yl)-2-cyanoacrylic acid (CA) | 9-butyl-9H-carbazole-3-carbaldehyde, this compound | Condensation (Knoevenagel) asianpubs.org |
| 3,6-(9-butyl-9H-carbazol-3-yl)-2,2'-cyanoacrylic acid (DA) | 9-butyl-9H-carbazole-3,6-dicarbaldehyde, this compound | Condensation (Knoevenagel) asianpubs.org |
| N-Cyanoacetyl-carbazole | Carbazole, this compound, Acetic anhydride | Acylation mdpi.com |
| (2E,2'E)-3,3'-(5,5'-(9-octyl-9H-carbazole-3,6-diyl)bis(thiophene-5,2-diyl))bis(2-cyanoacrylic acid) | 5,5'-(9-octyl-9H-carbazole-3,6-diyl)bis(thiophene-2-carbaldehyde), this compound | Knoevenagel reaction atlantis-press.com |
| (E)-2-cyano-3-(9-ethyl-6-((9-ethyl-9H-carbazol-3-yl)ethynyl)-9H-carbazol-3-yl)acrylic acid (CCN) | Carbazole-based aldehyde, this compound | Knoevenagel reaction rsc.org |
| (E)-2-cyano-3-(6-((4-(diphenylamino)phenyl)ethynyl)-9-ethyl-9H-carbazol-3-yl)acrylic acid (TCN) | Carbazole-based aldehyde, this compound | Knoevenagel reaction rsc.org |
Table 1: Examples of Carbazole-based Compounds Synthesized Using this compound.
Reaction Mechanisms and Pathways Involving Cyanoacetic Acid
Reactivity as an Active Methylene (B1212753) Compound
Cyanoacetic acid's methylene group (CH₂) is situated between two electron-withdrawing groups: the nitrile (-CN) and the carboxylic acid (-COOH) egyankosh.ac.in. This arrangement increases the acidity of the methylene hydrogens, allowing for their facile removal by a base to form a stabilized carbanion (an enolate) egyankosh.ac.in. This carbanionic character is central to this compound's reactivity as an active methylene compound, enabling it to act as a nucleophile in various carbon-carbon bond-forming reactions google.comsci-hub.se.
Knoevenagel Condensation Reactions
The Knoevenagel condensation is a prominent reaction where this compound participates as an active methylene component researchgate.netscienceopen.comwikipedia.org. This reaction involves the nucleophilic addition of the carbanion derived from this compound to a carbonyl compound, typically an aldehyde or ketone, followed by dehydration to form an α,β-unsaturated product wikipedia.org.
The general mechanism involves the base-catalyzed deprotonation of this compound to form a resonance-stabilized carbanion. This carbanion then attacks the electrophilic carbon of the carbonyl group. The resulting alkoxide intermediate undergoes protonation, followed by elimination of water to yield the Knoevenagel adduct, which is an alkylidene or arylidene this compound derivative wikipedia.org.
Catalytic Roles in Knoevenagel Condensation
Various catalysts can be employed in Knoevenagel condensation reactions involving this compound. Weak bases, such as amines (e.g., piperidine), are commonly used to facilitate the deprotonation of the active methylene group wikipedia.orgmdpi.comscience-gate.com. Potassium hydroxide (B78521) (KOH) has also been reported as an effective catalyst, enabling the synthesis of Knoevenagel adducts with good yields under microwave irradiation in water researchgate.netscienceopen.comscielo.br. In some cases, the reaction can be catalyzed by acidic conditions as well, where protonation of the carbonyl oxygen plays a significant role in activating the electrophile rsc.org. Ionic liquids have also been explored as environmentally friendly solvent-catalyst systems for this reaction rsc.orgpsu.edu.
Synthesis of Polyfunctionalized Olefins
This compound serves as a valuable building block for the synthesis of polyfunctionalized olefins through the Knoevenagel condensation researchgate.netscienceopen.comscielo.br. The resulting α,β-unsaturated this compound derivatives contain multiple functional groups (cyano, carboxylic acid, and the olefinic double bond), which can be further transformed into more complex molecules researchgate.netscienceopen.comscielo.brresearchgate.net. For instance, Knoevenagel adducts containing halogenated substituents have been synthesized using this compound and have shown potential biological activity researchgate.netscienceopen.comscielo.br.
Research has demonstrated the synthesis of various Knoevenagel adducts from this compound and different aldehydes or ketones. For example, the reaction of this compound with aromatic aldehydes has been studied under various conditions, yielding the corresponding (E)-α,β-unsaturated carboxylic acids psu.edunih.gov.
Formation of Cyanoacrylic Acid Derivatives
A significant outcome of the Knoevenagel condensation involving this compound and carbonyl compounds is the formation of cyanoacrylic acid derivatives mdpi.comnih.govineosopen.org. These compounds are characterized by the presence of a cyano group and a carboxylic acid group conjugated with a carbon-carbon double bond. Cyanoacrylic acid derivatives are versatile intermediates with applications in various fields, including the synthesis of polymers and as fluorescent labels science-gate.comineosopen.orgtandfonline.com. The reaction typically involves the condensation of an aldehyde with this compound, leading to the formation of the α-cyano-β-alkyl (or aryl) acrylic acid structure mdpi.comtandfonline.com.
Biginelli Reaction Mechanisms
The Biginelli reaction is a multicomponent reaction that synthesizes dihydropyrimidinones (DHPMs) from an aldehyde, a β-keto ester (or dicarbonyl compound), and urea (B33335) (or thiourea) wikipedia.orgorganic-chemistry.orgacs.org. This compound has been found to play a catalytic role in this important reaction researchgate.netscienceopen.comscite.airesearchgate.netresearchgate.netscielo.br.
The mechanism of the Biginelli reaction is complex and can proceed through different pathways depending on the catalyst and reaction conditions wikipedia.orgnih.gov. While the classical Biginelli reaction often involves Lewis or Brønsted acid catalysts, the use of this compound as a catalyst highlights its acidic character researchgate.netscienceopen.comscite.airesearchgate.netresearchgate.netscielo.br.
This compound as a Brønsted Acid Catalyst
Recent studies have demonstrated the effectiveness of this compound as a Brønsted acid catalyst in the Biginelli reaction researchgate.netscienceopen.comscite.airesearchgate.netresearchgate.netscielo.br. In this role, this compound likely protonates the carbonyl group of the aldehyde component, increasing its electrophilicity and facilitating the subsequent nucleophilic attack by urea rsc.orgwikipedia.orgorganic-chemistry.org. Following the initial steps, which may involve the formation of an imine or enamine intermediate, the β-keto ester (or active methylene compound like this compound itself in some variations) adds to the activated species, followed by cyclization and dehydration to yield the dihydropyrimidinone product wikipedia.orgorganic-chemistry.orgnih.gov.
Research has shown that using this compound as a Brønsted acid catalyst can lead to the synthesis of dihydropyrimidinones with good yields researchgate.netscienceopen.comscite.airesearchgate.netresearchgate.netscielo.br. For example, the synthesis of eight different dihydropyrimidinones with yields ranging from 80% to 99% has been reported using this compound as a catalyst in ethanol (B145695) researchgate.netscienceopen.comscite.airesearchgate.netresearchgate.netscielo.br. This indicates the potential of this compound as an organocatalyst for this important class of reactions researchgate.netscienceopen.comscite.airesearchgate.net.
Here is a table summarizing some research findings on the use of this compound in Knoevenagel and Biginelli reactions:
| Reaction Type | Role of this compound | Co-catalyst/Conditions | Products Synthesized | Yields | Reference(s) |
| Knoevenagel Condensation | Active Methylene | KOH, Microwave Irradiation, Water | Eleven Knoevenagel adducts | 65-97% | researchgate.netscienceopen.comscielo.brresearchgate.net |
| Knoevenagel Condensation | Active Methylene | Piperidine, Acetonitrile (B52724), Reflux | Oligothiophene cyanoacrylic acids | 80-90% | science-gate.com |
| Knoevenagel Condensation | Active Methylene | Piperidine, CHCl₃, 0 °C then reflux | Cyanoacrylic acid derivatives | Not specified | mdpi.com |
| Knoevenagel Condensation | Active Methylene | Basic Al₂O₃ | Cyanoacrylic acid derivatives | Not specified | ineosopen.org |
| Biginelli Reaction | Brønsted Acid Catalyst | Ethanol | Eight dihydropyrimidinones | 80-99% | researchgate.netscienceopen.comscite.airesearchgate.netresearchgate.netscielo.br |
Iminium Route Promotion
This compound can act as a Brønsted acid catalyst in organic reactions. scielo.brresearchgate.netscielo.brscite.ai In the context of reactions proceeding through an iminium route, this compound can facilitate the formation of iminium ions. scielo.brresearchgate.net This is often observed in reactions involving the condensation of aldehydes or ketones with amines, where the acidic proton from this compound can protonate the carbonyl oxygen, making the carbon more susceptible to nucleophilic attack by the amine and subsequently promoting the formation of the iminium intermediate after dehydration. scielo.brresearchgate.netacs.org A proposed mechanism for the Biginelli reaction catalyzed by this compound highlights this iminium route promotion, where this compound protonates the aldehyde, initiating the nucleophilic attack by urea and subsequent iminium ion formation. scielo.brresearchgate.net
Synthesis of Dihydropyrimidinones (DHPMs)
This compound has been demonstrated as an effective organocatalyst for the synthesis of dihydropyrimidinones (DHPMs) via the Biginelli reaction. scielo.brresearchgate.netscielo.brscite.ai This multicomponent reaction typically involves an aldehyde, a β-ketoester, and urea or thiourea. scielo.br Using this compound as a Brønsted acid catalyst, DHPMs can be synthesized with good yields in solvents such as ethanol. scielo.brresearchgate.netscielo.brscite.ai The proposed mechanism for this catalysis involves the promotion of the iminium route, as described above. scielo.brresearchgate.net The β-ketoester enolate then attacks the formed iminium intermediate, followed by intramolecular cyclization and dehydration to yield the dihydropyrimidinone product. scielo.br
Detailed research findings on the synthesis of DHPMs using this compound as a catalyst have shown high yields for various substituted dihydropyrimidinones. scielo.brresearchgate.netscielo.brscite.ai
| Aldehyde | β-Ketoester | Urea/Thiourea | Catalyst | Solvent | Yield (%) |
| Benzaldehyde | Ethyl acetoacetate (B1235776) | Urea | This compound | Ethanol | 80-99 |
| 4-Bromobenzaldehyde | Ethyl acetoacetate | Urea | This compound | Ethanol | 80-99 |
| 4-Chlorobenzaldehyde | Ethyl acetoacetate | Urea | This compound | Ethanol | 80-99 |
| 4-Fluorobenzaldehyde | Ethyl acetoacetate | Urea | This compound | Ethanol | 80-99 |
| 4-Methylbenzaldehyde | Ethyl acetoacetate | Urea | This compound | Ethanol | 80-99 |
| 4-Nitrobenzaldehyde | Ethyl acetoacetate | Urea | This compound | Ethanol | 80-99 |
| 4-Hydroxybenzaldehyde | Ethyl acetoacetate | Urea | This compound | Ethanol | 80-99 |
| 3,4,5-Trimethoxybenzaldehyde | Ethyl acetoacetate | Urea | This compound | Ethanol | 80-99 |
Note: Yield ranges represent findings across different substituted aldehydes in the presence of ethyl acetoacetate and urea catalyzed by this compound. scielo.brresearchgate.netscielo.brscite.ai
Nucleophilic Reactivity of this compound Hydrazide
This compound hydrazide, a derivative of this compound, is a highly versatile intermediate in organic synthesis, particularly for the construction of heterocyclic compounds. arkat-usa.orgijarsct.co.inumich.eduscielo.brnih.gov
Ambident Nucleophilic Character (N- and C-nucleophile)
This compound hydrazide exhibits ambident nucleophilic character, meaning it can react as both an N-nucleophile (through the nitrogen atoms of the hydrazide moiety) and a C-nucleophile (through the active methylene carbon adjacent to the nitrile and carbonyl groups). arkat-usa.orgijarsct.co.inumich.eduscielo.br This dual reactivity allows it to participate in a wide array of reactions with various electrophilic reagents. The potential sites for nucleophilic attack include the carbon of the carbonyl function, the carbon atom of the nitrile function, the active methylene group, and the amino groups. arkat-usa.orgijarsct.co.inumich.eduscielo.br
Cyclization Reactions with Various Reagents
The ambident nucleophilic nature of this compound hydrazide makes it an excellent building block for cyclization reactions. wikipedia.orgarkat-usa.orgijarsct.co.inumich.eduscielo.brnih.govresearchgate.net It readily undergoes condensation and cyclocondensation reactions with various di- and poly-electrophilic reagents to form heterocyclic rings. arkat-usa.orgijarsct.co.inumich.eduscielo.brnih.gov These reactions often proceed via initial nucleophilic addition followed by intramolecular cyclization. arkat-usa.orgumich.edu
Formation of Heterocyclic Compounds (e.g., Pyrazoles, Thiazoles, Pyridines, Pyrans, Pyrimidines)
This compound hydrazide is widely used in the synthesis of a broad spectrum of heterocyclic compounds, including five- and six-membered rings with varying numbers of heteroatoms. wikipedia.orgarkat-usa.orgijarsct.co.inumich.eduscielo.brnih.govresearchgate.netafricaresearchconnects.comnih.govresearchgate.netiau.ir
Examples of heterocyclic systems synthesized using this compound hydrazide include:
Pyrazoles: Formed by the reaction of this compound hydrazide with 1,3-dielectrophiles such as 1,3-diketones, β-ketoesters, or α,β-unsaturated ketones. ijarsct.co.inscielo.brresearchgate.netiau.irnih.goveurekaselect.com
Thiazoles: Can be synthesized by reacting this compound hydrazide or its derivatives with α-halogenated carbonyl compounds or isothiocyanates followed by cyclization. ijarsct.co.inafricaresearchconnects.comnih.govresearchgate.net
Pyridines: The reaction of this compound hydrazide with α,β-unsaturated carbonyl compounds or their equivalents can lead to the formation of pyridine (B92270) derivatives through cyclization reactions. arkat-usa.orgijarsct.co.inumich.eduresearchgate.netafricaresearchconnects.comnih.gov
Pyrans: this compound hydrazide can be utilized in reactions that yield pyran derivatives, often through cyclocondensation with appropriate electrophilic partners. arkat-usa.orgijarsct.co.inumich.eduiau.ir
Pyrimidines: Synthesis of pyrimidine (B1678525) derivatives can be achieved by the reaction of this compound hydrazide with compounds containing a suitable three-carbon unit and an additional electrophilic center. arkat-usa.orgijarsct.co.inumich.eduimist.ma
The specific heterocyclic product formed depends on the nature of the coreactant and the reaction conditions employed. arkat-usa.orgijarsct.co.inumich.eduscielo.br
Decarboxylation Pathways
This compound undergoes decarboxylation, the removal of a carboxyl group (-COOH) as carbon dioxide (CO₂). wikipedia.orgpsu.edu This reaction is facilitated by the electron-withdrawing nature of the cyano group adjacent to the carboxylic acid, which stabilizes the carbanion intermediate formed during the process. psu.edu
Upon heating, this compound readily undergoes thermal decarboxylation to produce acetonitrile and carbon dioxide. wikipedia.org
HO₂CCH₂CN → CO₂ + CH₃CN wikipedia.org
The mechanism of decarboxylation for carboxylic acids with strongly electron-withdrawing substituents like this compound is often described as an Sᴇ1 mechanism. psu.edu This involves a unimolecular rate-determining step where the loss of carbon dioxide occurs, followed by rapid protonation of the resulting carbanion. psu.edu
Metal ions, such as copper(I), can also mediate the decarboxylation of cyanoacetate (B8463686) ligands. rsc.org Studies on copper cyanoacetate anions have shown sequential losses of CO₂. rsc.org Theoretical calculations suggest that these decarboxylation pathways can involve Lewis acid mechanisms where the binding of the cyanoacetate ligand rearranges from oxygen to nitrogen. rsc.org
Decarboxylation reactions involving this compound or its derivatives are synthetically useful for generating carbanion equivalents or for preparing nitriles. rsc.orgorgsyn.org For instance, the decarboxylation of α,β-unsaturated cyanoacetic acids can yield β,γ-unsaturated nitriles. orgsyn.org
Thermal Decarboxylation to Acetonitrile
Upon heating to approximately 160 °C, this compound undergoes thermal decarboxylation, yielding acetonitrile and carbon dioxide. wikipedia.org This reaction involves the removal of the carboxyl group as CO₂. The mechanism typically proceeds through a cyclic transition state involving the carboxylic acid proton and the carbon atom bearing the cyano group, leading to the elimination of CO₂ and formation of the corresponding nitrile. The reaction can be represented as:
HO₂CCH₂CN → CO₂ + CH₃CN wikipedia.org
This thermal decomposition provides a straightforward method for the synthesis of acetonitrile.
Catalyzed Decarboxylation in Specific Reaction Systems
While thermal decarboxylation occurs at elevated temperatures, catalyzed decarboxylation of this compound can take place under milder conditions in specific reaction systems. For instance, in the synthesis of 1-cyclohexenylacetonitrile (B146470) from cyclohexanone (B45756) and this compound, the intermediate cyclohexenyl this compound undergoes decarboxylation in the presence of catalysts such as piperazine (B1678402) or pyridine in acetic acid at temperatures between 180–200°C. Piperazine is reported to be more effective than pyridine, potentially due to its bifunctional basicity, which helps stabilize the departing CO₂ and moderates its release, enhancing reaction safety and improving conversion rates and yield. The mechanism for this catalyzed decarboxylation in this specific system is proposed to involve a six-membered transition state where the catalyst interacts with the intermediate.
Cyanoacetylation Reactions
Cyanoacetylation is a reaction that introduces the cyanoacetyl group (NCCH₂CO-) into a molecule. This compound can be used as a reagent for cyanoacetylation, often in the presence of activating agents like acetic anhydride (B1165640). ki.sesarex.comomanchem.comsigmaaldrich.com This method has been applied to various substrates, including indoles, pyrroles, and amines. ki.sesarex.comomanchem.comsigmaaldrich.comki.sesigmaaldrich.com
Efficient methods for cyanoacetylation using this compound include its reaction with acetic anhydride. researchgate.netniscpr.res.in This combination is reported to generate a mixed anhydride intermediate that acts as the active acylating agent. niscpr.res.in
Cyanoacetylation of Pyrroles, Indoles, and Aniline (B41778) Derivatives
Cyanoacetylation of electron-rich aromatic and heteroaromatic compounds like pyrroles, indoles, and aniline derivatives using this compound is a documented transformation. ki.sesarex.comomanchem.comsigmaaldrich.comki.sesigmaaldrich.com The reaction is typically carried out using this compound in the presence of acetic anhydride. ki.seki.seniscpr.res.in This methodology allows for the introduction of the cyanoacetyl group onto the heterocyclic or aromatic ring. For indoles, cyanoacetylation often occurs at the 3-position. ki.seniscpr.res.inrsc.org Cyanoacetylated anilines with appropriate substituents can undergo further cyclization reactions, such as the formation of quinoxaline-N-oxides. ki.seki.se
Research has explored the optimization of these cyanoacetylation reactions, including the use of different activating agents like propionic anhydride, which has been shown to facilitate the cyanoacetylation of indoles in good yields. niscpr.res.in
Ugi Reaction Applications
The Ugi reaction, a multicomponent reaction, can utilize this compound as the carboxylic acid component. sarex.comsigmaaldrich.comsigmaaldrich.comensta-paris.fr This reaction allows for the rapid assembly of complex molecules, and the inclusion of this compound introduces the cyanoacetamide moiety into the Ugi adduct. ensta-paris.fr The synthetic potential of cyanoacetamides derived from Ugi reactions has been recognized, serving as building blocks for various organic transformations. researchgate.net
The Ugi reaction involving this compound has been explored for the synthesis of various heterocyclic compounds, including pyrrolinones, quinolines, pyridones, and pyridazinones. sarex.comsigmaaldrich.comsigmaaldrich.comensta-paris.fr These syntheses often involve a subsequent reaction of the cyanoacetamide portion of the Ugi adduct, such as a Knoevenagel condensation with a nearby carbonyl function. ensta-paris.fr
Palladium-Catalyzed Reductive Arylation
Palladium-catalyzed reductive arylation involving this compound derivatives is a significant method for the formation of carbon-carbon bonds, particularly for synthesizing α-aryl cyanoacetates. These compounds are valuable intermediates in the preparation of various organic molecules, including amino alcohols, β-amino acids, and arylacetic acids. organic-chemistry.orgthieme-connect.de The general strategy involves the coupling of aryl halides with cyanoacetate derivatives in the presence of a palladium catalyst and a base. thieme-connect.deresearchgate.netacs.org
The mechanism typically involves the oxidative addition of the aryl halide to a Pd(0) species, forming an arylpalladium(II) complex. researchgate.net Subsequently, a base deprotonates the α-carbon of the cyanoacetate, generating a nucleophilic enolate. researchgate.net This enolate then undergoes transmetalation with the arylpalladium(II) complex, forming an arylpalladium(II) enolate. The key step in the formation of the C-C bond is the reductive elimination from this intermediate, yielding the α-aryl cyanoacetate product and regenerating the Pd(0) catalyst to continue the catalytic cycle. researchgate.net
Research has focused on developing efficient catalyst systems and reaction conditions to achieve high yields and broad substrate scope. High-throughput screening techniques, such as fluorescence resonance energy transfer (FRET), have been employed to rapidly evaluate catalyst activity and optimize reaction parameters. organic-chemistry.org Studies have shown that the choice of ligand and base is crucial for the success of the reaction. For instance, specific sterically hindered alkylphosphine and ferrocenyldialkylphosphine ligands have proven effective for the arylation of cyanoesters. acs.org Optimal precatalysts identified include [(allyl)PdCl]₂ and CpPd(allyl), with bases like Na₃PO₄ being particularly effective. organic-chemistry.org
The reaction conditions can vary depending on the specific substrates and catalyst system used. Reactions are often conducted in solvents such as toluene (B28343) at elevated temperatures, although some systems allow for reactions at room temperature. organic-chemistry.org The method is compatible with a range of aryl bromides and chlorides, including those with electron-donating and electron-withdrawing substituents, as well as ortho-substituted and deactivated aryl halides. organic-chemistry.orgthieme-connect.de This allows for the construction of products with highly hindered quaternary carbons. organic-chemistry.org
While the search results primarily discuss the arylation of cyanoacetate esters (like ethyl cyanoacetate and tert-butyl cyanoacetate) and the general mechanism of α-arylation of acidic C-H nucleophiles, the core principles of palladium catalysis involving oxidative addition, deprotonation, transmetalation, and reductive elimination are applicable to this compound itself or its corresponding salts. researchgate.netresearchgate.net The use of cyanoacetate salts as starting materials in palladium-catalyzed decarboxylative couplings to synthesize α-aryl nitriles, which are derived from this compound, further highlights the relevance of palladium catalysis in functionalizing the this compound scaffold. researchgate.net
Interactive Data Table: Representative Examples of Palladium-Catalyzed Arylation of Cyanoacetate Derivatives
| Aryl Halide | Cyanoacetate Derivative | Palladium Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Product Yield (%) | Source |
| Aryl Bromides/Chlorides | Ethyl Cyanoacetate | [(allyl)PdCl]₂ or CpPd(allyl) | Various (e.g., hindered phosphines) | Na₃PO₄ | Toluene | 70 | High | organic-chemistry.org |
| Aryl Bromides/Chlorides | Ethyl Cyanoacetate | Pd(II) acetate (B1210297) | 1,1′-bis(diphenylphosphino)ferrocene | Base (not specified for arylation step) | Not specified | Not specified | Varied (e.g., 90% with PhBr) | thieme-connect.de |
| o-Alkoxybromobenzenes | Ethyl Cyanoacetate | Palladium catalyst (not specified) | Not specified | Not specified | Not specified | Not specified | Moderate to good | thieme-connect.com |
| (Hetero)aryl Bromides | tert-Butyl 2-cyanoacetate | Palladium catalyst (not specified) | Not specified | MgCl₂, dicyclohexylmethylamine | Not specified | Not specified | Excellent (after decarboxylation) | acs.org |
Applications of Cyanoacetic Acid in Advanced Organic Synthesis
Building Block for Complex Molecules
Cyanoacetic acid serves as a fundamental building block for the construction of various complex organic molecules, including monomers for adhesives and intermediates for pharmaceuticals and other fine chemicals. wikipedia.orgchemicalbook.com
Precursor to Cyanoacrylates for Adhesives
One of the largest scale applications of this compound is its use as a precursor to cyanoacrylates. wikipedia.org Cyanoacrylates are the primary components of "super glues". wikipedia.org The synthesis typically involves the esterification of this compound to form an alkyl cyanoacetate (B8463686), such as ethyl cyanoacetate, followed by a Knoevenagel condensation with formaldehyde (B43269). wikipedia.orgfishersci.co.uk
Intermediacy in Drug Synthesis (e.g., Dextromethorphan, Amiloride, Sulfadimethoxine, Allopurinol, Barbital, Theophylline, Caffeine)
This compound is a versatile intermediate in the synthesis of numerous pharmaceutical compounds. wikipedia.orgchemicalbook.comottokemi.comfishersci.co.uk It is employed as a building block for drugs such as dextromethorphan, amiloride, sulfadimethoxine, and allopurinol. wikipedia.orgchemicalbook.com It is also a precursor in the synthesis of synthetic caffeine (B1668208), often via the intermediate theophylline. wikipedia.orgchemicalbook.comottokemi.comfishersci.co.uk
Synthesis of Polyfunctionalized Olefins
This compound acts as an active methylene (B1212753) compound in the Knoevenagel condensation reaction, a crucial method for forming carbon-carbon double bonds. researchgate.netscienceopen.comscielo.brscielo.br This reaction allows for the synthesis of polyfunctionalized olefins, which are valuable building blocks for more structurally complex molecules. researchgate.netscienceopen.comscielo.brscielo.br For instance, Knoevenagel adducts containing halogenated substituents synthesized using this compound have shown potential larvicidal activity. scienceopen.comscielo.brscielo.br Research has demonstrated good yields (65-97%) for eleven Knoevenagel adducts synthesized using this compound and KOH as a catalyst under microwave irradiation in water. researchgate.netscienceopen.comscielo.brscielo.br
Intermediate for N-tert-butyl malonic acid methyl ester
This compound is a raw material in the preparation of N-tert-butyl malonic acid methyl ester. chemicalbook.com This compound is utilized in the pharmaceutical and dyeing industries. chemicalbook.com The preparation involves the reaction of this compound with tert-butyl methyl ether in the presence of sulfuric acid, followed by extraction and purification. chemicalbook.com
Role in Catalysis
Beyond its role as a building block, this compound can also function as a catalyst in various organic transformations. researchgate.netscienceopen.comscielo.br
Organocatalyst in Multicomponent Reactions
This compound has been evaluated and used as an organocatalyst, particularly in multicomponent reactions such as the Biginelli reaction. researchgate.netscienceopen.comscielo.brscielo.br In the Biginelli reaction, this compound can act as a Brønsted acid catalyst, facilitating the synthesis of dihydropyrimidinones. researchgate.netscienceopen.comscielo.brscielo.br Studies have shown that using this compound as a catalyst can yield dihydropyrimidinones in good yields (80-99%) when using ethanol (B145695) as a solvent. researchgate.netscienceopen.comscielo.brscielo.br This represents a notable application of this compound as a catalyst in the synthesis of compounds with potential bioactive properties. researchgate.netscienceopen.comscielo.brscielo.br
Involvement in Nickel-Catalyzed Reactions
This compound derivatives, specifically N-hydroxyphthalimide (NHP) esters derived from this compound, have been employed as substrates in nickel-catalyzed reductive cross-coupling reactions for the synthesis of α-aryl nitriles. acs.orgchemrxiv.org This method offers a modular approach to access substituted α-aryl nitriles, which are important scaffolds in pharmaceutical chemistry. acs.orgchemrxiv.org Mechanistic studies indicate that the reduction and decarboxylation of the NHP ester to a reactive radical intermediate are facilitated by a combination of a chlorosilane additive and zinc dust. acs.orgchemrxiv.org The reaction demonstrates broad scope and compatibility with various functional groups, including those found in complex medicinal agents. acs.orgchemrxiv.org
Another application involves the nickel-catalyzed α-arylation of α-cyanoacetates using electrochemistry. This protocol, combining nickel catalysis and paired electrolysis, allows for the synthesis of α-aryl-α-cyanoacetates, which can be subsequently reduced to α-aryl-β-amino acids. xmu.edu.cn This cross-coupling reaction proceeds with good yields and functional group tolerance under mild conditions, particularly with electron-deficient aryl bromides. xmu.edu.cn Density functional theory (DFT) calculations suggest that an enolate intermediate, rather than a radical intermediate, is involved in the catalytic cycle. xmu.edu.cn
Photopolymerization and Dye-Sensitized Systems
This compound plays a significant role in the development of materials for photopolymerization and dye-sensitized systems, particularly in the context of dye-sensitized solar cells (DSSCs).
Preparation of Panchromatic Dyes for Dye-Sensitized Solar Cells (DSSCs)
This compound is frequently utilized as an electron-accepting anchoring group in the design and synthesis of organic dyes for DSSCs. rsc.orgchemicalbook.comrsc.orgmdpi.comrsc.org Its carboxylic acid group allows the dye to bind effectively to the surface of the TiO₂ semiconductor, a crucial interaction for efficient electron injection. rsc.orgmdpi.com The cyanoacrylic acid moiety, formed through Knoevenagel condensation reactions involving this compound, is widely recognized as an effective anchoring group. rsc.orgrsc.org
Panchromatic dyes, which absorb light across a broad range of the visible spectrum, are desirable for improving the light harvesting efficiency of DSSCs. rsc.orgbeilstein-journals.org this compound is incorporated into the structure of various organic dyes, including those based on carbazole (B46965) rsc.orgresearchgate.netrsc.orgchemicalpapers.com and BODIPY rsc.orgbeilstein-journals.org frameworks, to enhance their light absorption properties and facilitate electron transfer. For instance, BODIPY-based dyes incorporating a cyano-acrylic anchoring function derived from this compound have shown intense panchromatic absorption extending into the near-infrared (NIR) region and have been used as photosensitizers in DSSC devices. rsc.orgbeilstein-journals.org
The synthesis of these dyes often involves Knoevenagel condensation reactions where this compound reacts with an aldehyde-functionalized chromophore. rsc.orgrsc.orgbeilstein-journals.orgresearchgate.netrsc.org This reaction introduces the cyanoacrylic acid group, enabling the dye to anchor to the TiO₂ surface and enhancing the intramolecular charge transfer properties. rsc.orgrsc.orgbeilstein-journals.org
Role in Carbazole-based Dyes and Photosensitizers
Carbazole-based compounds containing this compound groups have been synthesized and investigated for their optical properties and applications in photopolymerization and as photosensitizers in DSSCs. rsc.orgresearchgate.netrsc.orgchemicalpapers.comdntb.gov.ua These compounds are typically synthesized through reactions such as Sonogashira coupling followed by Knoevenagel reactions, where this compound is introduced. researchgate.netrsc.org
Density functional theory (DFT) calculations have been used to study the electronic structures of these dyes, revealing that the incorporation of this compound as an acceptor can reduce the highest occupied molecular orbital-lowest unoccupied molecular orbital (HOMO-LUMO) gap, influencing their optical properties. rsc.orgresearchgate.netrsc.org The electron density distribution in the LUMO of these dyes is often delocalized across the acceptor part, including the this compound moiety, which is favorable for electron injection into the TiO₂ conduction band. rsc.org
These carbazole-based dyes with this compound anchoring groups have demonstrated potential as photosensitizers in DSSCs, contributing to the power conversion efficiency of the solar cells. rsc.orgchemicalpapers.com
Electron Attachment Studies in DSSC Components
Electron attachment studies, such as those using electron transmission spectroscopy (ETS) and dissociative electron attachment spectroscopy (DEAS), have been conducted on components of DSSCs, including this compound. mostwiedzy.placs.orgunl.edu These studies provide insights into the temporary occupation of lower-lying virtual orbitals and the fragmentation pathways upon electron attachment. acs.orgunl.edu
In studies involving this compound, electron attachment energies associated with its virtual orbitals have been measured in the gas phase. acs.orgunl.edu DEAS experiments have shown the generation of fragment anions, specifically those resulting from the loss of a hydrogen atom ([M – H]⁻) and the formation of CN⁻, upon low-energy electron attachment. acs.orgunl.edu A sharp feature observed in the [M – H]⁻ current at a specific energy has been attributed to a vibrational Feshbach resonance. acs.orgunl.edu These studies contribute to understanding the fundamental electronic processes that can occur in DSSC components.
Polymer Chemistry
This compound is a key monomer and reagent in the synthesis of various polymers, particularly through the Knoevenagel polycondensation reaction.
Monomer in Knoevenagel Polycondensation
This compound, or its esters and derivatives like bis(cyanoacetate) monomers, serves as an active methylene compound in Knoevenagel polycondensation reactions. researchgate.netscielo.brscispace.comacs.orgnih.govscielo.br This reaction involves the condensation of compounds with active methylene groups and carbonyl compounds (such as dialdehydes) to form polymers containing repeating units with carbon-carbon double bonds. researchgate.netscielo.brscispace.comacs.orgnih.gov
Knoevenagel polycondensation using this compound derivatives allows for the synthesis of a variety of polymers, including those with potential for nonlinear optical properties scispace.com and glassy vitrimers with specific mechanical properties. acs.orgnih.gov For instance, the reaction between bis(cyanoacetate) monomers and dialdehydes has been used to synthesize organometallic accordion copolymers and main-chain polymers. researchgate.netscispace.com
Recently, Knoevenagel polycondensation between a triarm cyanoacetate star, synthesized from this compound and a triol, and a dialdehyde (B1249045) has been employed to create thermosetting poly(α-cyanocinnamate)s (PCCs). acs.orgnih.gov This process forms cross-linked networks with Knoevenagel C=C bonds. acs.orgnih.gov The thermal and mechanical properties of these polymers can be tuned by altering the structure of the dialdehyde monomer. acs.orgnih.gov
This compound's role as an active methylene compound in Knoevenagel condensation is also utilized in the synthesis of polyfunctionalized olefins, which serve as building blocks for more complex molecules. scielo.brscielo.brscite.ai
Synthesis of Conjugated Polymers
This compound plays a significant role in the synthesis of conjugated polymers, particularly as a component in the design of materials for optoelectronic applications such as dye-sensitized solar cells (DSSCs) and organic photovoltaic cells (OPVs). It is frequently incorporated as an electron-accepting unit or an anchoring group within the polymer structure.
One common approach involves the use of this compound in Knoevenagel condensation reactions to create conjugated systems. For instance, it has been used to synthesize dyes via Knoevenagel condensation by reacting with formylated intermediates researchgate.net. In the context of conjugated polymers for solar cells, this compound can serve as a side-chain acceptor connected to an electron-donating backbone. A novel multifunctional conjugated polymer (RCP-1) incorporating a carbazole donor in the main chain and a side chain cyanoacrylic acid acceptor has been synthesized and tested as a photosensitizer in DSSCs and a photoactive layer in OPVs, demonstrating promising power conversion efficiencies case.edu.
Furthermore, this compound acts as an anchoring unit in conjugated polymers designed for DSSCs. Poly(triphenylamine-phenothiazine)-based polymers have been synthesized with this compound serving this purpose, facilitating the attachment of the polymer to the TiO₂ surface in the solar cell mdpi.com. The incorporation of the this compound unit influences the electronic properties and performance of these polymeric sensitizers mdpi.com.
Application in Cyanoacrylate Polymerization
This compound is a key precursor in the production of cyanoacrylate monomers, which are the primary components of fast-setting adhesives commonly known as "super glue". The synthesis of cyanoacrylate monomers typically involves the condensation of an alkyl cyanoacetate (derived from this compound) with formaldehyde, followed by depolymerization of the resulting polymer at high temperatures under reduced pressure google.com.
Alkyl 2-cyanoacrylates are preferred for adhesive applications due to the presence of strongly electron-withdrawing cyano (-CN) and carboxyl ester (-COOR) groups adjacent to the vinyl group raajournal.com. These groups stabilize the carbanion formed during anionic polymerization, leading to rapid curing in the presence of weak bases, such as the moisture present on most surfaces raajournal.com, pcbiochemres.com. The polymerization process is initiated by anionic species, resulting in the formation of high molecular weight polymers raajournal.com, pcbiochemres.com. This compound is reacted with a suitable alcohol to form the cyanoacetate ester, which is then condensed with formaldehyde to produce the cyanoacrylate monomer nih.gov. This monomer then undergoes rapid anionic polymerization upon exposure to even weak bases or moisture pcbiochemres.com, researchgate.net.
Specialized Synthetic Applications
This compound's reactive methylene group and dual functionalities make it valuable in the specialized synthesis of various complex organic molecules, including pharmaceutical intermediates and heterocyclic compounds.
Synthesis of Melatonin (B1676174) Derivatives
This compound is employed in the synthesis of melatonin derivatives, often through Knoevenagel condensation reactions. For instance, it can undergo Knoevenagel condensation with isatins (indole-2,3-diones) to yield cyano compounds that serve as intermediates in the synthesis of 2-substituted melatonin derivatives researchgate.net, mdpi.com. This condensation, often performed in the presence of a base like triethylamine (B128534), is a key step in constructing the indole (B1671886) core with the desired functional groups mdpi.com, nih.gov.
Another approach involves the reaction of this compound derivatives, such as ethyl cyanoacetate, with melatonin itself or bromomelatonin derivatives to introduce the cyanoacetate moiety into the melatonin structure ekb.eg, ingentaconnect.com. These reactions can lead to the formation of novel melatonin analogs with modified properties ekb.eg, ingentaconnect.com. This compound has also been used to prepare key intermediates via Knoevenagel condensation in the total synthesis of 5-acetamido-substituted melatonin derivatives acting as MT3 receptor ligands sarex.com, guidechem.com.
Spectroscopic and Computational Studies of Cyanoacetic Acid
Rotational Spectroscopy and Conformational Analysis
Rotational spectroscopy is a powerful technique for determining the precise structure and conformational landscape of molecules in the gas phase. Studies on cyanoacetic acid using this method have provided valuable insights into its different structural forms and their relative stabilities.
Jet-Cooled Rotational Studies
Jet-cooled rotational spectroscopy has been employed to study this compound in a low-temperature, low-pressure environment, which simplifies the spectrum by reducing the number of populated rotational states. This technique allows for the observation of individual conformers and the precise measurement of their rotational transitions researchgate.netnih.gov. Laboratory rotational studies of this compound using different jet-cooled techniques in the time domain have been conducted to provide experimental frequencies to aid in its potential astronomical search researchgate.netnih.gov.
Determination of Rotational Constants and Nuclear Quadrupole Coupling Constants
High-resolution rotational spectroscopy allows for the accurate determination of spectroscopic constants, including rotational constants (A, B, and C) and nuclear quadrupole coupling constants. For this compound, these constants have been determined for its distinct conformers researchgate.netnih.gov. The ¹⁴N nucleus in this compound possesses a nuclear quadrupole moment, which causes a splitting of the rotational energy levels, resulting in a complex hyperfine structure in the spectrum illinois.edu. Analysis of this hyperfine structure provides the ¹⁴N nuclear quadrupole coupling constants, which are sensitive probes of the electron distribution around the nitrogen atom and can help distinguish between different conformers researchgate.netnih.govresearchgate.net.
Identification of cis- and gauche- Conformers
Rotational spectroscopy, combined with theoretical calculations, has been instrumental in identifying the different conformers of this compound present in the gas phase. Studies have confirmed the existence of at least two distinct structures: cis- and gauche- conformers researchgate.netnih.govresearchgate.net. The relative orientation of the cyano group and the carboxylic acid group defines these conformers. Theoretical calculations have predicted that both systems have two nearly isoenergetic conformers separated by similar low energy barriers uc.pt. The planar cis conformer has been found to be the lowest energy form acs.org.
Application in Interstellar Medium Detection
This compound is considered a candidate molecule for detection in the interstellar medium (ISM) due to its chemical composition, being both an organic acid and a -CN bearing molecule researchgate.netnih.govresearchgate.net. Molecules containing the cyano group are of particular astrochemical interest because the cyano group often imparts a substantial electric dipole moment, which facilitates their detection via radio astronomy frontiersin.org. The accurate experimental rotational frequencies and spectroscopic constants determined through laboratory studies are essential for guiding astronomical searches for this compound in low-frequency surveys of interstellar clouds researchgate.netnih.govresearchgate.net. While laboratory studies have provided the necessary spectroscopic data, searches for this compound toward rich astronomical sources have not yet yielded a clear detection inta-csic.esuva.es.
Theoretical and Computational Chemistry
Theoretical and computational chemistry methods, particularly Density Functional Theory (DFT), play a vital role in complementing experimental spectroscopic studies of this compound. These methods can predict molecular structures, relative energies of conformers, vibrational frequencies, and spectroscopic parameters.
Density Functional Theory (DFT) Calculations
DFT calculations have been widely used to study the conformational behavior and electronic structure of this compound uc.ptacs.orgunl.eduacs.org. These calculations help to map the potential energy surface of the molecule and identify stable conformers and the transition states connecting them uc.pt. Various DFT functionals and basis sets have been employed to optimize geometries and calculate properties such as rotational constants, dipole moments, and vibrational frequencies for different conformers uc.ptacs.orgunl.eduacs.org. For example, B3LYP calculations with the aug-cc-pVDZ basis set have been used to optimize the equilibrium geometries of low-energy conformers and study reaction pathways for conformational interconversion uc.pt. DFT calculations have also been used to predict the relative energies and dipole moments of different conformers, aiding in their identification and characterization in spectroscopic experiments unl.eduacs.org. The assignment of experimental spectra is often based on comparing experimental data with the results of theoretical calculations acs.org.
Molecular Orbital Theory and Basis Set Selection
Molecular orbital (MO) theory and appropriate basis set selection are crucial for accurately describing the electronic structure of molecules like this compound. Studies on this compound and its derivative, methyl cyanoacetate (B8463686) (MCA), have employed methods such as B3LYP and Hartree-Fock (HF) calculations with basis sets like 6-31G(d) and 6-31+G(d) to investigate their electronic structures. acs.org The choice of basis set, particularly the inclusion of diffuse functions, is important for accurately describing anion states and electron attachment energies. acs.orgunl.edu Calculations have shown that basis sets without diffuse functions can significantly overestimate anion energies. unl.edu The B3LYP/6-31+G(d) level of theory has been found to be an adequate choice for predicting vertical attachment energies (VAEs) in good agreement with experimental data. unl.edu
Computational studies have also explored the conformational landscape of this compound. B3LYP/6-31G(d) and B3LYP/6-31+G(d) calculations predict the existence of three stable conformers for neutral this compound, differing in their dihedral angles. acs.orgunl.edu Conformer 1 is calculated to be the most stable, with conformers 2 and 3 lying at slightly higher energies. acs.orgunl.edu The relative energies of these conformers are slightly reduced when zero-point vibrational energy corrections are included. acs.orgunl.edu
Prediction of Spectroscopic Parameters
Computational methods are valuable for predicting spectroscopic parameters, which can then be compared with experimental results to validate theoretical models and aid in the interpretation of spectra. For this compound, theoretical computations, such as those performed at the B2PLYPD3/aug-cc-pVTZ level, have been used to predict rotational constants and electric dipole moment components for different conformers. nih.gov These predicted spectroscopic constants are essential for guiding experimental rotational spectroscopy studies and facilitating the detection of the molecule in various environments, including the interstellar medium. nih.govresearchgate.net
Experimental techniques like electron transmission spectroscopy (ETS) provide vertical attachment energies (VAEs), which correspond to the energies of temporary anion states formed by electron attachment. acs.orgunl.edu These experimental VAEs can be compared with calculated orbital energies of the neutral molecule, often scaled using empirical linear equations, to understand the empty-level electronic structure. acs.orgunl.edu
Electronic Structure and Electron Attachment Studies
The electronic structure of this compound, particularly its empty molecular orbitals (MOs), plays a significant role in its interaction with electrons. Electron transmission spectroscopy (ETS) has been used to measure the energies of electron attachment associated with the temporary occupation of lower-lying virtual orbitals in gas-phase this compound and methyl cyanoacetate. acs.orgunl.eduunl.edu These studies reveal distinct resonances in the electron attachment spectra, corresponding to the filling of specific unoccupied MOs. acs.orgunl.edu
Density Functional Theory (DFT) calculations, such as B3LYP/6-31G(d), provide insights into the energies and localization properties of these empty MOs. acs.org For this compound, the lowest-lying empty MOs include π* orbitals primarily localized on the carbonyl and cyano groups, as well as a σ*OH MO. acs.orgunl.edu The relative energies and character of these orbitals influence the electron attachment process. acs.orgunl.edu
Dissociative electron attachment spectroscopy (DEAS) complements ETS by investigating the fragmentation pathways of temporary molecular anions. acs.orgunl.eduunl.edu DEAS studies on this compound have shown that the molecular anion can undergo dissociative decay, leading to the formation of fragment anions such as [M - H]- (loss of a hydrogen atom) and CN-. acs.orgunl.eduunl.edu The energies at which these fragment anions are produced provide information about the stability and fragmentation dynamics of the temporary anion states. acs.orgunl.edu
Band Gap Energy Calculations for Derivatives
The band gap energy, particularly the HOMO-LUMO gap, is a critical parameter in evaluating the electronic and optical properties of molecules, especially in the context of applications like organic semiconductors and dye-sensitized solar cells. DFT calculations are widely used to determine the HOMO and LUMO energies and subsequently the band gap. researchgate.netrsc.org
For derivatives of this compound used as electron acceptors in organic dyes for DSSCs, theoretical studies have focused on how structural modifications influence the electronic structure and band gap. researchgate.netresearchgate.netresearchgate.net Introducing this compound as an acceptor group in donor-π-acceptor (D-π-A) systems can lead to a reduction in the HOMO-LUMO gap. rsc.org Calculations using methods like TD-DFT with functionals such as B3LYP or CAM-B3LYP and various basis sets (e.g., 6-31G(d), 6-31G(d,p), 6-311++G(d,p)) are employed to study the electronic transitions and predict UV-Vis absorption spectra, which are related to the band gap. rsc.orgresearchgate.netresearchgate.net
Studies on carbazole-based compounds containing this compound have shown that the introduction of the this compound group as an acceptor can reduce the HOMO-LUMO gap, influencing their optical properties and potential as photosensitizers. rsc.org
Molecular Docking Studies
Molecular docking is a computational technique used to predict the binding affinity and interaction modes of a molecule (ligand) with a biological target, such as a protein or enzyme. This is particularly relevant in the design and discovery of potential pharmaceutical agents. While this compound itself might not be a primary focus for direct biological targeting in all contexts, its derivatives are frequently explored for their interactions with various biological macromolecules.
Molecular docking studies involving derivatives of this compound have been conducted to evaluate their potential as inhibitors against various biological targets. For instance, novel cyanoacetohydrazide derivatives linked to triazoles have been investigated for their anti-α-glucosidase activity, with docking studies providing insights into their binding interactions with the enzyme. researchgate.net Similarly, cyanopyridine derivatives containing phenylurea units have been synthesized and subjected to molecular docking to understand their inhibitory properties against enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-Glycosidase. bohrium.com These studies often correlate docking scores with experimental biological activity, examining specific interactions such as hydrogen bonds and π-π stacking at the active site of the target protein. bohrium.com
Furthermore, molecular docking has been employed in the search for potential anti-cancer agents, where derivatives synthesized from precursors like ethyl cyanoacetate have been docked against anti-cancer targets to predict their affinity and potential mechanism of action. ijpsr.comijpsr.com Studies have also utilized docking to explore the inhibitory potential of nitrogen-containing heterocyclic analogues based on a p-phenolic unit, synthesized using ethyl cyanoacetate, against bacterial enzymes like flavohemoglobin. nih.gov
Analytical Methodologies for Cyanoacetic Acid Quantification
Chromatographic Techniques
Chromatographic methods offer high selectivity and sensitivity for the determination of cyanoacetic acid, particularly in complex matrices or when distinguishing it from related substances.
High-Performance Ion Chromatography (IC) with Conductivity Detection
High-Performance Ion Chromatography (IC) coupled with suppressed conductivity detection has been developed and validated for the quantitative determination of this compound, for instance, in teriflunomide (B560168) drug substance. dntb.gov.uasciencegate.appresearchgate.net This method utilizes an ion exchange column, such as a Metrosep A Supp 5 column (250 mm, 4.0 mm ID, 5.0 μm particle size). sciencegate.appresearchgate.net The mobile phase, often water, is delivered in an isocratic mode at a controlled flow rate and temperature. sciencegate.appresearchgate.net Detection is achieved using a suppressed conductivity detector. dntb.gov.uasciencegate.appresearchgate.net
Research findings indicate that this method provides well-separated peaks for this compound and other components. sciencegate.appresearchgate.net For example, in one study, this compound had a retention time of 12.78 minutes. sciencegate.appresearchgate.net The method has demonstrated good linearity, sensitivity, and accuracy, with a limit of detection (LOD) of 33 μg/g and a limit of quantification (LOQ) of 101 μg/g for this compound. sciencegate.appresearchgate.net The average recovery percentage for this compound has been reported to be between 98.6% and 100.1%, with a linear correlation coefficient of 0.9998. sciencegate.appresearchgate.net The relative standard deviation (RSD) for accuracy at LOD and LOQ was found to be 1.7% and 1.2%, respectively. sciencegate.appresearchgate.net
Table 1: Ion Chromatography Parameters and Performance for this compound Quantification
| Parameter | Value |
| Column | Metrosep A Supp 5 (250 x 4.0 mm, 5 µm) sciencegate.appresearchgate.net |
| Detection | Suppressed Conductivity dntb.gov.uasciencegate.appresearchgate.net |
| Mobile Phase | Water (Isocratic mode) sciencegate.appresearchgate.net |
| Flow Rate | 0.6 mL/min sciencegate.appresearchgate.net |
| Temperature | 40 °C sciencegate.appresearchgate.net |
| This compound Retention Time | 12.78 min sciencegate.appresearchgate.net |
| LOD (this compound) | 33 µg/g sciencegate.appresearchgate.net |
| LOQ (this compound) | 101 µg/g sciencegate.appresearchgate.net |
| Average Recovery (%) | 98.6 - 100.1 sciencegate.appresearchgate.net |
| Linear Correlation Coefficient | 0.9998 sciencegate.appresearchgate.net |
| RSD at LOD (%) | 1.7 sciencegate.appresearchgate.net |
| RSD at LOQ (%) | 1.2 sciencegate.appresearchgate.net |
Gas Chromatographic Determination
Gas chromatography (GC) is another technique applied in the analysis of this compound, particularly in the context of reaction monitoring and purity determination of its derivatives like ethyl cyanoacetate (B8463686). e3s-conferences.orggoogle.com While direct GC of this compound itself might be challenging due to its properties, it is used to analyze reaction mixtures where this compound is a reactant or product, or to assess the purity of synthesized compounds like ethyl cyanoacetate. e3s-conferences.orggoogle.com
In the preparation of ethyl cyanoacetate by the esterification of this compound with ethanol (B145695), GC is employed to analyze the reaction product and determine the content of ethyl cyanoacetate. e3s-conferences.org Studies have utilized GC with a Flame Ionization Detector (FID) and columns like KB-1. e3s-conferences.org Specific temperature programs for the column oven, as well as inlet and detector temperatures, are applied to achieve separation. e3s-conferences.org For instance, an inlet temperature of 240 °C, a column initial temperature of 120 °C with a heating rate of 30 °C/min to 205 °C (held for 5 minutes), and a detector temperature of 255 °C have been reported. e3s-conferences.org Internal standard methods, using substances like benzene, are employed for quantification. e3s-conferences.org GC determination has shown high purity levels, such as 99.4%, for synthesized ethyl cyanoacetate. google.com
High-Performance Liquid Chromatography (HPLC) and LC-MS
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are versatile techniques used for the analysis and quantification of this compound and its related compounds. sciencegate.appgoogle.comsielc.comjst.go.jp HPLC is commonly used for routine analysis and purity checks of this compound products. google.com LC-MS provides additional structural information through mass analysis, which is beneficial for identifying and quantifying impurities or degradation products. sciencegate.appjst.go.jpdaneshyari.comosti.gov
HPLC methods for this compound can involve reverse phase columns and mobile phases containing acetonitrile (B52724), water, and an acidic additive like phosphoric acid or formic acid. sielc.comsielc.com For LC-MS compatibility, formic acid is often preferred over phosphoric acid in the mobile phase. sielc.com UV detection is typically used in HPLC, with reported detection wavelengths around 200 nm or 280 nm depending on the specific application and potential co-eluting compounds. sielc.comsielc.com LC-MS applications for analyzing acidic additives, including this compound, in peptide analysis have been explored, evaluating their impact on peak capacity and mass spectrometric detectivity. jst.go.jp
HPLC is recognized for providing accurate measurement results for this compound, although it requires specific equipment and standards, which can lead to higher analysis costs compared to direct titration methods. google.com
Titrimetric Methods
Titrimetric methods, particularly acid-base titrations, are fundamental techniques for quantifying the total acidic content of a sample, including this compound due to its carboxylic acid functional group. google.comnihs.go.jpavantorsciences.comthermofisher.comtcichemicals.comlobachemie.com
Direct Alkalimetry
Direct alkalimetry involves the direct titration of an acidic substance with a standard alkaline solution. google.combrainkart.comslideshare.netstackexchange.com This method is commonly used for determining the content of this compound. google.comnihs.go.jpavantorsciences.comthermofisher.comtcichemicals.comlobachemie.com A known amount of this compound is dissolved in a suitable solvent, often water or a mixture of water and ethanol, and then titrated with a standardized solution of a strong base, such as sodium hydroxide (B78521). nihs.go.jp
Indicators like phenolphthalein (B1677637) or a methyl red-methylene blue mixed indicator are used to visually determine the titration endpoint. google.comnihs.go.jp Potentiometric titration can also be employed for endpoint detection. nihs.go.jp The volume of standard alkali consumed is used to calculate the amount of this compound present. google.comnihs.go.jp The molecular weight of this compound (85.06 g/mol ) is a key factor in these calculations. google.comnihs.go.jp
While direct alkalimetry is a simple and cost-effective method, it measures the total acidity of the sample. google.com If the sample contains other acidic impurities, the results for this compound content may be higher than the actual value. google.com Despite this limitation, it is a widely used method for assessing the purity of this compound products. nihs.go.jpavantorsciences.comthermofisher.comtcichemicals.comlobachemie.com For instance, this compound with a content of not less than 99% is often assayed by titration with 0.1 mol/L sodium hydroxide solution. nihs.go.jp
Kjeldahl Method for Nitrogen Content
The Kjeldahl method is a classical technique for determining the total nitrogen content in organic and inorganic samples. google.comorgsyn.orgresearchgate.netitwreagents.comlcms.cz Since this compound contains a nitrile group (-CN), which includes a nitrogen atom, the Kjeldahl method can be applied to quantify this compound based on its nitrogen content. google.comorgsyn.orgresearchgate.net
The method involves three main steps: digestion, distillation, and titration. itwreagents.comlcms.cz The sample is digested with concentrated sulfuric acid, often with the aid of catalysts and salts to increase the boiling point and reaction rate, converting the nitrogen in this compound into ammonium (B1175870) ions. itwreagents.comlcms.cz The resulting solution is then made alkaline, and the ammonia (B1221849) liberated is distilled into an absorbing solution, such as boric acid. google.comitwreagents.comlcms.cz Finally, the amount of ammonia captured is determined by titrating the absorbing solution with a standard acid solution. google.comitwreagents.comlcms.cz
The Kjeldahl method, while providing a measure of nitrogen content that can be related to this compound, is not specific to this compound itself. researchgate.net The presence of other nitrogen-containing compounds in the sample will interfere with the determination of this compound content. researchgate.net Historically, the Kjeldahl method was used for determining the content of sodium cyanoacetate in technological solutions, but its low selectivity was a known limitation due to potential impurities from the synthesis process. researchgate.net Despite this, it remains a valid method for nitrogen determination which can be relevant for assessing the purity or composition of this compound and its derivatives, particularly when the nature of other nitrogenous compounds is known or absent. orgsyn.orgresearchgate.net
Method Validation Parameters (LOD, LOQ, Accuracy, Precision, Linearity, Recovery)
Analytical method validation is a critical process to ensure that a method is suitable for its intended purpose, providing accurate and reliable results. For the quantification of this compound (CAA), various analytical techniques, such as ion chromatography (IC) and high-performance liquid chromatography (HPLC), are employed, and their validation involves assessing key parameters including Limit of Detection (LOD), Limit of Quantification (LOQ), Accuracy, Precision, Linearity, and Recovery. These parameters are typically evaluated according to guidelines set by regulatory bodies like the International Conference on Harmonisation (ICH) and the United States Pharmacopeia (USP). researchgate.netresearchgate.netajpaonline.com
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD represents the lowest concentration of the analyte that can be detected, though not necessarily quantified precisely. ajpaonline.comcertified-laboratories.com The LOQ is the lowest concentration of the analyte that can be quantified with acceptable accuracy and precision. ajpaonline.comcertified-laboratories.com These limits are crucial for determining the sensitivity of an analytical method.
In a study focusing on the quantification of this compound in teriflunomide drug substance using ion chromatography with conductivity detection, the LOD for CAA was determined to be 33 μg/g, and the LOQ was 101 μg/g. researchgate.netsciencegate.appresearchgate.net The accuracy for LOD and LOQ in this method, expressed as percentage Relative Standard Deviation (%RSD), was found to be 1.7% and 1.2%, respectively. researchgate.netsciencegate.app
Accuracy
Accuracy refers to the closeness of agreement between the value found and the accepted true value. ajpaonline.comcertified-laboratories.com It is often assessed by analyzing samples spiked with known concentrations of the analyte and calculating the percentage recovery. ajpaonline.com
For the ion chromatography method mentioned earlier, the average recovery percentage for CAA was found to be between 98.6% and 100.1%. researchgate.netsciencegate.app Another study, while not specifically on this compound but discussing method validation generally, suggests that typical accuracy of recovery for a drug substance is expected to be around 99–101%. ajpaonline.com
Precision
Precision describes the agreement among individual measurements of the same homogeneous sample under specified conditions. ajpaonline.comcertified-laboratories.com It is usually expressed as the relative standard deviation (RSD) or variance of a set of replicate measurements. Precision can be evaluated at different levels, such as repeatability (intraday) and intermediate precision (interday). researchgate.net
In the ion chromatography method for CAA, the intraday and interday relative standard deviations were both reported to be less than 1.7%. researchgate.net
Linearity
Linearity establishes a proportional relationship between the analyte concentration and the method's response over a defined range. ajpaonline.comcertified-laboratories.com This is typically evaluated by analyzing a series of standards at different concentrations and constructing a calibration curve. The linearity is assessed by the correlation coefficient (R²) of the calibration curve. ajpaonline.comcertified-laboratories.com
For the ion chromatography method, the calibration curve for CAA yielded a linear correlation coefficient of 0.9998, indicating excellent linearity over the tested range. researchgate.netsciencegate.app Generally, an acceptable criterion for linearity is a correlation coefficient of 0.99 or higher. scholars.direct
Recovery
Recovery is a measure of the efficiency of the analytical method in extracting and quantifying the analyte from the sample matrix. ajpaonline.com It is determined by comparing the analytical results of spiked samples with the expected concentrations. ajpaonline.com
As noted, the average CAA recovery percentage in the ion chromatography study ranged from 98.6% to 100.1%. researchgate.netsciencegate.app Excellent recovery within acceptable limits was achieved for this approach. researchgate.netresearchgate.net
Based on the research findings, the validation parameters for analytical methods used to quantify this compound demonstrate their suitability for this purpose. The reported LOD, LOQ, accuracy, precision, linearity, and recovery values fall within generally accepted ranges for method validation, often aligning with ICH guidelines. researchgate.netresearchgate.netajpaonline.comsciencegate.appresearchgate.net
Here is a summary of typical validation parameters for this compound quantification based on the provided research:
| Validation Parameter | Typical Range/Value | Method (Example) | Source |
| LOD | 33 μg/g | Ion Chromatography | researchgate.netsciencegate.appresearchgate.net |
| LOQ | 101 μg/g | Ion Chromatography | researchgate.netsciencegate.appresearchgate.net |
| Accuracy (%RSD) | 1.7% (LOD), 1.2% (LOQ) | Ion Chromatography | researchgate.netsciencegate.app |
| Accuracy (Recovery %) | 98.6 - 100.1% | Ion Chromatography | researchgate.netsciencegate.app |
| Precision (%RSD) | < 1.7% (Intra/Interday) | Ion Chromatography | researchgate.net |
| Linearity (R²) | 0.9998 | Ion Chromatography | researchgate.netsciencegate.app |
Note: The values presented in the table are specific to the cited ion chromatography method and may vary depending on the analytical technique and sample matrix used.
Environmental and Toxicological Considerations Research Perspective
Environmental Fate and Transport
The environmental fate and transport of cyanoacetic acid are influenced by its physical and chemical properties, including its estimated vapor pressure, pKa, and water solubility. This compound's production and use can lead to its release into the environment through various waste streams. nih.gov
Air Degradation (Hydroxyl Radical Reaction)
If released to the atmosphere, this compound is expected to exist primarily in the vapor phase due to its estimated vapor pressure of 0.035 mm Hg at 25 °C. nih.gov Vapor-phase this compound is subject to degradation in the atmosphere through reaction with photochemically-produced hydroxyl radicals. nih.govguidechem.com The estimated half-life for this reaction in air is approximately 25 days, based on a rate constant of 6.5X10-13 cm3/molecule-sec at 25 °C, which was derived using a structure estimation method. guidechem.com
Persistence and Biodegradability
This compound has demonstrated susceptibility to biodegradation in the environment. nih.gov In a screening test utilizing an activated sludge inoculum, this compound was readily degraded within two weeks. nih.gov An aerobic biodegradability test (OECD Test Guideline 301A) showed a result of 90-100% degradation over an exposure time of 17 days, indicating that this compound is readily biodegradable. sigmaaldrich.com Another study using the Japanese MITI test also suggested that this compound is susceptible to biodegradation in water and soil. echemi.com
Ecotoxicity Studies
Research has been conducted to assess the potential toxicity of this compound to various aquatic and terrestrial organisms.
Aquatic Organism Effects
Studies have investigated the toxicity of this compound to aquatic organisms across different trophic levels. For fish, the 96-hour LC50 for Leuciscus idus was reported as 68 mg/l. oecd.org A test with pH-adjusted this compound solution showed only 10% mortality in Leuciscus idus after 96 hours at a concentration of 215 mg/l. oecd.org For aquatic invertebrates, the 48-hour EC50 for Daphnia magna was 98.8 mg/l (OECD Test Guideline 202). sigmaaldrich.com Another study reported a 48-hour EC50 for Daphnia magna of 59 mg/l. oecd.org Toxicity to green algae (Desmodesmus subspicatus) showed a static test EC50 of 7.46 mg/l after 72 hours (OECD Test Guideline 201). sigmaaldrich.com The potential for bioconcentration in aquatic organisms is considered low, with an estimated BCF of 3 based on a log Kow of -0.76. nih.govguidechem.comechemi.com this compound is considered harmful to aquatic organisms and may cause long-term adverse effects in the aquatic environment. thermofisher.comfishersci.comfishersci.denoaa.gov
Terrestrial Plant and Soil Organism Toxicity
Information specifically on the toxicity of this compound to terrestrial plants and soil organisms is less extensively documented in the provided sources compared to aquatic ecotoxicity. However, related research on ethyl cyanoacetate (B8463686), which hydrolyzes to this compound, provides some relevant insights. No growth inhibition of terrestrial plants was observed for ethyl cyanoacetate up to concentrations of > 100 mg/kg soil (dry weight). oecd.org Similarly, no toxicity to Eisenia fetida (earthworms) was observed at concentrations of 1000 mg ethyl cyanoacetate/kg soil (dry weight) after 14 days of exposure. oecd.org While these studies were conducted with ethyl cyanoacetate, the hydrolysis to this compound suggests that these findings may offer some indication of the potential effects of this compound in the terrestrial environment. oecd.org
Compound Names and PubChem CIDs
Metabolomic and Toxicokinetic Studies of this compound and Derivatives
Research into the environmental and toxicological profiles of this compound and its derivatives, such as ethyl cyanoacetate, involves examining their metabolic fate and how they are distributed within biological systems. These studies are crucial for understanding potential exposure risks and the mechanisms of toxicity.
Metabolism of Ethyl Cyanoacetate to this compound
Ethyl cyanoacetate is the ethyl ester of this compound. It undergoes relatively rapid hydrolysis under neutral and alkaline conditions, including those typically found in physiological and environmental settings, to yield this compound and ethanol (B145695). oecd.orgechemi.comatamanchemicals.com The hydrolysis proceeds more slowly at acidic pH. oecd.orgechemi.com This metabolic conversion is likely catalyzed by non-specific esterases present in the body, particularly in the liver, similar to the hydrolysis of ethyl acetate (B1210297) by various esterases in vitro and in vivo. oecd.orgechemi.comatamanchemicals.com Ethanol, a product of this hydrolysis, is a physiological substance metabolized through established pathways. oecd.orgechemi.comatamanchemicals.com Consequently, for many toxicological endpoints, this compound is considered the primary metabolite responsible for the observed toxicity of ethyl cyanoacetate. oecd.orgechemi.comatamanchemicals.com
Studies have also indicated that this compound can be a metabolite of other nitriles. For example, research on the metabolism of 3-dimethylaminopropionitrile (DMAPN) in rats identified this compound as a major urinary metabolite. nih.gov Similarly, this compound has been identified as a metabolite of β-aminopropionitrile (BAPN) and other nitriles. semanticscholar.orgacs.org Studies involving 14C-labeled 3-aminopropionitrile in rats showed that a significant portion (25-30%) could be recovered as this compound. nih.gov While this compound is a metabolite of BAPN, it has been suggested that it is not responsible for the skeletal deformities associated with BAPN exposure. nih.gov
Distribution in Biological Tissues
Based on their physical and chemical properties, both this compound and ethyl cyanoacetate are expected to be moderately absorbed across various exposure routes. oecd.orgechemi.com Following oral administration of this compound in pregnant rats, a relatively even distribution was observed across different tissues, including embryonic tissues. oecd.orgechemi.com A similar distribution pattern is anticipated for ethyl cyanoacetate due to its comparable polarity, vapor pressure, and log Kow, although its slightly more lipophilic nature might suggest potentially greater absorption compared to the acid. oecd.orgechemi.com
Q & A
Q. What are the established synthesis pathways for cyanoacetic acid, and how do reaction conditions influence yield and purity?
this compound is commonly synthesized via nucleophilic substitution of chloroacetic acid with sodium cyanide, followed by hydrolysis to yield the final product . Alternative routes include saponification of this compound esters or hydrolysis of cyanoacetamide . Reaction conditions such as temperature (optimal range: 40–60°C), pH control (acidic media), and catalyst use (e.g., sulfuric acid) significantly impact yield and purity. For example, incomplete hydrolysis of intermediates can lead to residual nitrile impurities, necessitating recrystallization or chromatography for purification .
Q. What methodologies are recommended for determining the purity of this compound in research settings?
Neutralization titration is a standard method for assessing purity (>98% by titration, as per commercial standards) . Advanced techniques like ion chromatography (IC) or gas chromatography (GC) provide higher sensitivity for detecting trace impurities (e.g., unreacted chloroacetic acid or sodium cyanide residues) . Nuclear magnetic resonance (NMR) spectroscopy can also confirm structural integrity, particularly for detecting hydrolyzed byproducts .
Q. How should researchers handle this compound's hygroscopic nature during experimental procedures?
Store this compound in airtight containers under inert gas (e.g., nitrogen) at temperatures <15°C to minimize moisture absorption . During experiments, pre-dry solvents and use anhydrous conditions. Gravimetric analysis of samples before use is recommended to account for water content .
Q. What are the key stability considerations for this compound under varying thermal and pH conditions?
this compound decomposes at elevated temperatures (>150°C), releasing toxic hydrogen cyanide (HCN). Avoid prolonged heating in acidic or basic media, as hydrolysis can yield malonic acid or ammonium salts, respectively . Stability studies using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are advised for reaction optimization .
Q. Which analytical techniques are most effective for characterizing this compound derivatives in synthetic workflows?
High-performance liquid chromatography (HPLC) with UV detection is ideal for monitoring reaction progress, while Fourier-transform infrared (FTIR) spectroscopy identifies functional groups (e.g., nitrile at ~2250 cm⁻¹) . Mass spectrometry (MS) provides molecular weight confirmation, and X-ray crystallography resolves structural ambiguities in crystalline derivatives .
Advanced Research Questions
Q. What mechanistic insights explain this compound's role as an organocatalyst in multicomponent reactions like the Biginelli reaction?
this compound acts as a bifunctional catalyst, where the carboxylic acid proton activates carbonyl electrophiles, and the nitrile group stabilizes intermediates via hydrogen bonding. Kinetic studies (e.g., rate determination via UV-Vis spectroscopy) and density functional theory (DFT) simulations reveal transition-state stabilization in Knoevenagel condensations . Isotopic labeling (e.g., deuterated solvents) can further elucidate proton-transfer pathways .
Q. How can computational methods like density functional theory (DFT) be applied to study this compound's electronic properties and reactivity?
DFT calculations (e.g., B3LYP/6-31G* basis set) model electron density distribution, predicting reactive sites for nucleophilic/electrophilic attacks . Solvent effects can be incorporated using polarizable continuum models (PCM), while time-dependent DFT (TD-DFT) simulates UV absorption spectra for comparison with experimental data .
Q. What strategies resolve contradictions in reported pKa values of this compound across different solvent systems?
Discrepancies arise from solvent polarity and ion-pairing effects. Standardize measurements using potentiometric titration in buffered aqueous solutions or mixed solvents (e.g., water-DMSO). Compare results with computational pKa predictions (e.g., COSMO-RS) to identify systematic errors .
Q. How does this compound participate in light-induced redox reactions for nanoparticle synthesis or photocatalytic applications?
this compound can act as a hole scavenger in colloidal semiconductor systems (e.g., TiO₂), where its oxidation under UV light facilitates electron-hole separation. Spectroelectrochemical methods (e.g., transient absorption spectroscopy) track charge-transfer kinetics, while X-ray photoelectron spectroscopy (XPS) confirms surface adsorption .
Q. What experimental designs address conflicting data on this compound's reactivity in protic vs. aprotic solvents?
Controlled studies comparing reaction rates (e.g., esterification kinetics) in solvents like water, ethanol, and DMF can isolate solvent effects. Use Arrhenius plots to analyze activation energies and NMR titration to quantify hydrogen-bonding interactions. Replicate experiments under inert atmospheres to exclude moisture/O₂ interference .
Methodological Considerations
- Data Contradiction Analysis : Cross-validate results using orthogonal techniques (e.g., titration + chromatography) and statistically assess outliers via Grubbs' test .
- Experimental Reproducibility : Document reaction conditions meticulously (e.g., humidity, stirring rate) and share raw data in supplementary materials .
- Safety Protocols : Adhere to Material Safety Data Sheet (MSDS) guidelines for handling cyanide-related byproducts and use fume hoods for thermal decomposition studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
